molecular formula C8H14N2O3 B2411160 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one CAS No. 2445785-06-6

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one

Cat. No.: B2411160
CAS No.: 2445785-06-6
M. Wt: 186.211
InChI Key: NRQRCPSMSNIVQY-UHFFFAOYSA-N
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Description

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one is a heterocyclic compound with a unique structure that includes both pyrazine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Mitsunobu reaction followed by sequential cyclization . This method is efficient and provides high yields with good stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazine or oxazine rings, such as:

  • 1,3-Oxazines
  • 1,4-Oxazines
  • Pyrazino[2,1-c][1,4]oxazines

Uniqueness

What sets 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9a-(hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-5-8-4-9-3-7(12)10(8)1-2-13-6-8/h9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQRCPSMSNIVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1C(=O)CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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